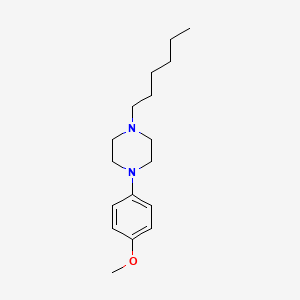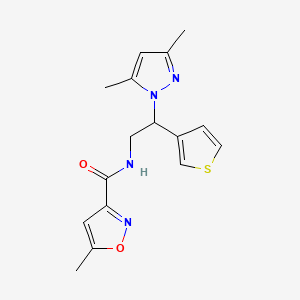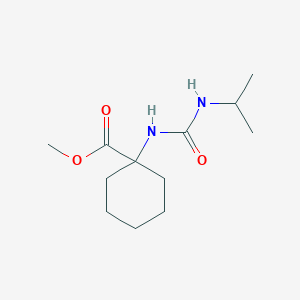![molecular formula C17H14N2O4 B2452767 (4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2452767.png)
(4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WAY-380496 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließende Kupplungsreaktion. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen hergestellt wird, die bestimmte Reagenzien und Katalysatoren beinhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für WAY-380496 sind nicht umfassend dokumentiert. Typischerweise werden solche Verbindungen in spezialisierten Einrichtungen mit kontrollierten Umgebungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Produktionsprozess beinhaltet die Skalierung der Laborsynthese auf industrielle Niveaus unter Einhaltung strenger Qualitätskontrollmaßnahmen .
Analyse Chemischer Reaktionen
Reaktionstypen
WAY-380496 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können WAY-380496 in reduzierte Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte und reduzierte Derivate von WAY-380496 sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
WAY-380496 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung der Inhibition der Todes-assoziierten Proteinkinase verwendet.
Biologie: Untersucht für seine Rolle bei der Regulierung von Autophagie und Apoptose in Zellmodellen.
Medizin: Untersucht für seine potenzielle Antikrebsaktivität und seine Verwendung bei der Untersuchung von zerebralen Infarkten und ischämischen Erkrankungen.
Industrie: Verwendet bei der Entwicklung neuer Therapeutika, die auf Todes-assoziierte Proteinkinase abzielen
Wirkmechanismus
WAY-380496 entfaltet seine Wirkung durch die Inhibition der Todes-assoziierten Proteinkinase. Diese Inhibition stört die Rolle der Kinase bei der Regulierung von Autophagie und Apoptose, was zu potenziellen Antikrebswirkungen führt. Die molekularen Ziele umfassen die aktiven Zentren der Todes-assoziierten Proteinkinase, an denen WAY-380496 bindet und die Aktivität der Kinase verhindert .
Wirkmechanismus
WAY-380496 exerts its effects by inhibiting death-associated protein kinase. This inhibition disrupts the kinase’s role in regulating autophagy and apoptosis, leading to potential anticancer effects. The molecular targets include the active sites of death-associated protein kinase, where WAY-380496 binds and prevents the kinase’s activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
HS94: Ein selektiver und potenter Inhibitor der Todes-assoziierten Proteinkinase 3 mit einem Ki-Wert von 126 nM.
TAT-GluN2BCTM: Ein membranpermeables Peptid, das selektiv auf aktive Todes-assoziierte Proteinkinase 1 abzielt, um sie lysosomal zu degradieren.
TC-DAPK 6: Ein ATP-kompetitiver Inhibitor der Todes-assoziierten Proteinkinase mit IC50-Werten von 69 und 225 nM für Todes-assoziierte Proteinkinase 1 bzw. Todes-assoziierte Proteinkinase 3.
HS38: Ein spezifischer und ATP-kompetitiver Inhibitor der Todes-assoziierten Proteinkinase mit Kd-Werten von 300 nM, 200 nM und 280 nM für Todes-assoziierte Proteinkinase 1, PIM3 und ZIPK
Einzigartigkeit
WAY-380496 ist einzigartig aufgrund seiner spezifischen Inhibition der Todes-assoziierten Proteinkinase und seiner potenziellen Antikrebsaktivität. Im Gegensatz zu anderen Inhibitoren hat WAY-380496 vielversprechende Ergebnisse bei der Regulierung der Autophagie gezeigt und kann zur Untersuchung von zerebralen Infarkten und ischämischen Erkrankungen verwendet werden .
Eigenschaften
IUPAC Name |
(4E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKPPWJEZADXST-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2452686.png)
![(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2452688.png)


![6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2452694.png)
![(11Z)-N-(3-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2452697.png)

![3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2452700.png)

![3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2452704.png)

